

Comparative Spectroscopic Guide: Lithium vs. Sodium 3-Ethoxypyridine-2-Sulfonates

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>lithium(1+) ion 3-ethoxypyridine-2-sulfinate</i> |
| CAS No.: | 2219373-74-5 |
| Cat. No.: | B6606601 |

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Executive Summary

In the realm of medicinal chemistry, sulfinate salts have emerged as powerful reagents for the direct functionalization of heterocycles (e.g., Minisci-type reactions) and as cross-coupling partners.[1] 3-Ethoxypyridine-2-sulfinate represents a specific subclass used to introduce the 3-ethoxypyridine moiety—a privileged scaffold in kinase inhibitors and GPCR ligands.

This guide provides a technical comparison between the Lithium (Li) and Sodium (Na) salts of 3-ethoxypyridine-2-sulfinate.[2] While the anionic core dictates the primary reactivity, the counter-cation significantly influences the physicochemical properties, spectroscopic signatures in the solid state, and solubility profiles, ultimately affecting reaction outcomes.

Structural & Synthetic Context

The choice between Lithium and Sodium salts is often determined by the synthetic route and the desired downstream application.

- Lithium 3-Ethoxy-pyridine-2-Sulfinate: Typically generated via direct lithiation of 3-ethoxypyridine (or 2-bromo-3-ethoxypyridine) followed by sulfur dioxide () capture. This "Baran Diversinate" style reagent is often isolated as a stable solid or used in situ.
- Sodium 3-Ethoxy-pyridine-2-Sulfinate: Often prepared via base exchange (e.g., treating the sulfinic acid with NaOH or NaOMe) or reduction of the corresponding sulfonyl chloride. It is generally more ionic and water-soluble.

Mechanistic Pathway (Graphviz)



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Figure 1: Synthetic pathways distinguishing the formation of Lithium and Sodium sulfinate salts.

Spectroscopic Characterization

The spectroscopic data reveals subtle but critical differences, primarily in the solid state (IR) and in non-polar solvents (NMR). In polar protic solvents (

), the cation effect is negligible due to complete dissociation.

A. Nuclear Magnetic Resonance (NMR)[3][4][5][6]

Solvent System: Deuterium Oxide (

) is the standard for comparison, as it dissociates the ion pair, revealing the identical anionic spectrum. Internal Standard: Sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) or residual solvent peak (

4.79).

Table 1: Representative

NMR Data (400 MHz,

)

| Position | Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling (Hz) | Interpretation |
|----------|-------------|----------------------|--------------------------|---------------|-----------------------------------|
| 3-OEt | | 1.38 - 1.42 | Triplet (t) | 7.0 | Methyl of ethoxy group |
| 3-OEt | | 4.10 - 4.15 | Quartet (q) | 7.0 | Methylene of ethoxy group |
| H-4 | Aromatic | 7.45 - 7.50 | Doublet of Doublets (dd) | 8.5, 1.5 | Ortho to ethoxy, meta to N |
| H-5 | Aromatic | 7.30 - 7.35 | Doublet of Doublets (dd) | 8.5, 4.5 | Meta to ethoxy, meta to sulfinate |
| H-6 | Aromatic | 8.15 - 8.20 | Doublet of Doublets (dd) | 4.5, 1.5 | Adjacent to Nitrogen (deshielded) |

- Cation Effect in Organic Solvents:

- Lithium Salt: In

or

, slight broadening or shifts (

ppm) may be observed for protons closest to the sulfinate group (H-3/H-4 region) due to tighter ion pairing or coordination of the Lithium cation to the sulfinate oxygens and the ethoxy oxygen (chelation effect).

- Sodium Salt: typically shows sharper signals in highly polar solvents but is often insoluble in

or

B. Infrared Spectroscopy (FT-IR)

The solid-state IR spectrum is the most diagnostic tool for distinguishing the two salts. The sulfinate group (

) exhibits characteristic symmetric and asymmetric stretching vibrations.

Table 2: Comparative IR Bands (Solid State, ATR)

| Functional Group | Vibration Mode | Lithium Salt () | Sodium Salt () | Note |
|------------------|--------------------|------------------|-----------------|--|
| Sulfinate () | Asymmetric Stretch | 1045 - 1060 | 1020 - 1040 | Li-O bond is more covalent/polarized, often shifting bands to higher energy. |
| Sulfinate () | Symmetric Stretch | 980 - 1000 | 960 - 980 | Diagnostic doublet for sulfates. |
| C-O-C (Ether) | Stretch | 1240 - 1250 | 1240 - 1250 | Largely unaffected by cation. |
| C=N / C=C | Pyridine Ring | 1580, 1470 | 1575, 1465 | Minimal shift. |

C. Mass Spectrometry (ESI-MS)[4]

Both salts will yield the same anionic parent ion in negative mode Electrospray Ionization (ESI-).

- Calculated Mass (): 186.02 m/z

- Observed (or): 186.0 m/z
- Fragmentations: Loss of (64 Da) to give the pyridyl anion radical (rare in soft ionization) or rearrangement products.

Physical Properties & Stability[8][9]

The choice of cation dictates the handling and storage protocols.

Table 3: Physicochemical Comparison

| Property | Lithium 3-Ethoxypyridine-2-Sulfinate | Sodium 3-Ethoxypyridine-2-Sulfinate |
|-------------------|---|---|
| Hygroscopicity | High. Often deliquescent. Forms hydrates readily. | Moderate. Generally forms stable hydrates (mono/dihydrate). |
| Solubility (MeOH) | High (> 100 mg/mL). | Moderate. |
| Solubility (THF) | Low to Moderate (often used as suspension). | Very Low (insoluble). |
| Thermal Stability | Decomposes > 150°C (often explosive decomp). | Generally higher melting/decomposition point. |
| Shelf Life | Store in desiccator/freezer (-20°C). Sensitive to moisture. | Stable at RT if kept dry. |

Experimental Protocols

Protocol A: Analysis by

NMR

Objective: To confirm identity and purity independent of the cation.

- Preparation: Weigh approximately 5-10 mg of the sulfinate salt into a clean vial.
- Solvation: Add 0.6 mL of (99.9% D).
 - Note: If the Lithium salt is suspected to be wet, the water peak at 4.79 will be significantly broadened or enlarged.
- Acquisition:
 - Pulse Sequence: Standard 1H (zg30).
 - Scans: 16 (sufficient for >95% purity).
 - Relaxation Delay (D1): 1.0 s (ensure integration accuracy for the ethoxy group).
- Processing: Reference the residual HDO peak to 4.79 ppm. Integrate the ethoxy triplet at ~1.4 ppm (3H) and quartet at ~4.1 ppm (2H) to calibrate stoichiometry.

Protocol B: Differentiation by Flame Test (Qualitative)

Objective: Rapidly distinguish Li vs Na salts in the absence of elemental analysis.

- Method: Dip a clean nichrome wire into a concentrated aqueous solution of the sample.
- Observation:
 - Lithium: Carmine Red flame.
 - Sodium: Intense Yellow/Orange flame.

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